![molecular formula C17H19FN4O2S B2913032 3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021056-08-5](/img/structure/B2913032.png)
3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide, also known as GSK583, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of tuberculosis (TB). TB is a global health problem, with an estimated 10 million cases and 1.4 million deaths in 2019 alone. The emergence of drug-resistant strains of TB has made the development of new drugs a priority, and GSK583 is one such drug that has shown promise in preclinical studies.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the synthesis of novel fluorine-containing compounds with potential as antimicrobial agents. For example, a study on the antimycobacterial activity of synthesized fluorinated benzothiazolo imidazole compounds highlighted the potential of fluorine derivatives to act against microbial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011). Similarly, novel fluorine-containing 5-arylidene derivatives have been synthesized, showing significant in vitro antimicrobial potency against a range of bacteria and fungi (Desai, Vaghani, & Shihora, 2013).
Antinociceptive Activity
Compounds carrying a morpholino group and related structures have been synthesized and evaluated for their antinociceptive activity. This includes the development of 3-pyridazinone derivatives showing potential in pain management (Gokçe, Doğruer, & Şahin, 2001).
Fluorescence and Imaging Applications
Certain fluorine-substituted compounds have been investigated for their fluorescence properties and potential applications in imaging. For instance, research into blue fluorescence from BF2 complexes of N,O-benzamide ligands has explored the synthesis and photophysical properties of novel blue fluorophores (Yamaji et al., 2017), which could have implications for biological and organic material applications.
Anticancer Activity
The exploration of fluorinated heterocycles for their potential in pharmaceutical applications has led to the synthesis of compounds with potential anticancer activity. This includes studies on fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007), highlighting the role of fluorinated compounds in diagnostic imaging and potentially in the development of anticancer therapies.
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to its anti-tubercular activity.
Biochemical Pathways
It’s known that anti-tubercular agents often interfere with the synthesis of cell walls or proteins in mycobacterium tuberculosis, or they may disrupt other essential processes in these bacteria .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have a similar inhibitory effect on the growth of these bacteria.
properties
IUPAC Name |
3-fluoro-N-[6-(2-morpholin-4-ylethylsulfanyl)pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2S/c18-14-3-1-2-13(12-14)17(23)19-15-4-5-16(21-20-15)25-11-8-22-6-9-24-10-7-22/h1-5,12H,6-11H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQCNUZTLLNNNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-((2-morpholinoethyl)thio)pyridazin-3-yl)benzamide |
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